molecular formula C15H21NOS B3981895 3,5-dimethyl-1-[(phenylthio)acetyl]piperidine

3,5-dimethyl-1-[(phenylthio)acetyl]piperidine

Cat. No. B3981895
M. Wt: 263.4 g/mol
InChI Key: BTPQHFSGJSSXRW-UHFFFAOYSA-N
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Description

3,5-dimethyl-1-[(phenylthio)acetyl]piperidine, also known as TAP or TAPC, is a chemical compound that has been used in scientific research for various purposes. This compound is a piperidine derivative that has been synthesized using a specific method, which will be discussed in The aim of this paper is to provide an overview of TAPC, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-[(phenylthio)acetyl]piperidineC is not fully understood, but it is believed to interact with specific proteins and ion channels in the brain. 3,5-dimethyl-1-[(phenylthio)acetyl]piperidineC has been shown to bind to the voltage-gated potassium channel Kv1.3, which is involved in the regulation of neuronal excitability. 3,5-dimethyl-1-[(phenylthio)acetyl]piperidineC has also been shown to interact with the protein calmodulin, which is involved in the regulation of calcium signaling in neurons.
Biochemical and physiological effects:
3,5-dimethyl-1-[(phenylthio)acetyl]piperidineC has been shown to have various biochemical and physiological effects, including the ability to modulate the activity of ion channels and proteins in the brain. 3,5-dimethyl-1-[(phenylthio)acetyl]piperidineC has been shown to inhibit the activity of Kv1.3 channels, which can lead to a decrease in neuronal excitability. 3,5-dimethyl-1-[(phenylthio)acetyl]piperidineC has also been shown to inhibit the activity of the protein phosphodiesterase 4D, which is involved in the regulation of cyclic AMP signaling in neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,5-dimethyl-1-[(phenylthio)acetyl]piperidineC in lab experiments is its ability to act as a fluorescent probe for detecting protein-protein interactions. 3,5-dimethyl-1-[(phenylthio)acetyl]piperidineC is also a relatively stable compound that can be easily synthesized and purified. However, one of the limitations of using 3,5-dimethyl-1-[(phenylthio)acetyl]piperidineC is its relatively low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for research involving 3,5-dimethyl-1-[(phenylthio)acetyl]piperidineC, including the development of new compounds based on 3,5-dimethyl-1-[(phenylthio)acetyl]piperidineC that have improved binding properties and the investigation of the effects of 3,5-dimethyl-1-[(phenylthio)acetyl]piperidineC on other ion channels and proteins in the brain. Additionally, 3,5-dimethyl-1-[(phenylthio)acetyl]piperidineC could be used in the development of new drugs for treating neurological disorders, such as epilepsy and Parkinson's disease.
Conclusion:
In conclusion, 3,5-dimethyl-1-[(phenylthio)acetyl]piperidineC is a piperidine derivative that has been synthesized using a specific method and has been used in scientific research for various purposes. 3,5-dimethyl-1-[(phenylthio)acetyl]piperidineC has been shown to interact with specific proteins and ion channels in the brain and has various biochemical and physiological effects. While there are advantages and limitations to using 3,5-dimethyl-1-[(phenylthio)acetyl]piperidineC in lab experiments, there are several future directions for research involving this compound.

Scientific Research Applications

3,5-dimethyl-1-[(phenylthio)acetyl]piperidineC has been used in scientific research for various purposes, including as a fluorescent probe for detecting protein-protein interactions, as a ligand for studying the binding properties of ion channels, and as a reagent for synthesizing other compounds. 3,5-dimethyl-1-[(phenylthio)acetyl]piperidineC has also been used in studies investigating the effects of drugs on the brain and in the development of new drugs for treating neurological disorders.

properties

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c1-12-8-13(2)10-16(9-12)15(17)11-18-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPQHFSGJSSXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CSC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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